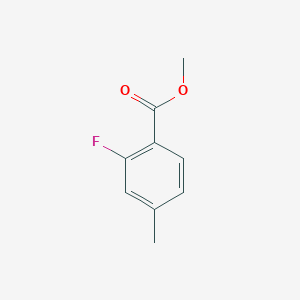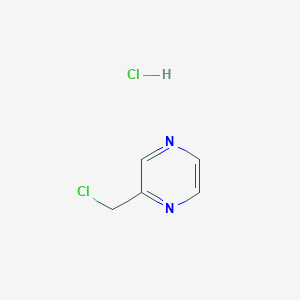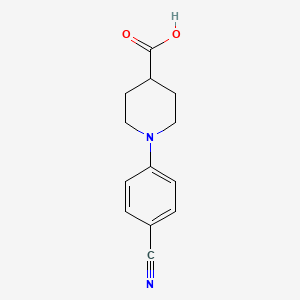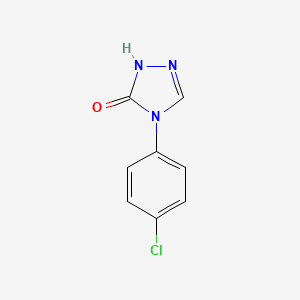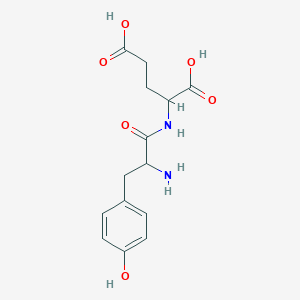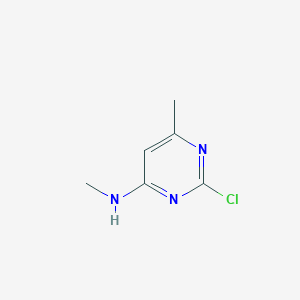
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane” is a type of disiloxane, which is a class of silicon-based organic compounds containing a Si-O-Si linkage . It is also known by other names such as sym-Tetramethyldisiloxane, Bis(dimethylsilyl) ether, Bis(dimethylsilyl) oxide, Dimethylsilyl ether, Tetramethyldisiloxane, 1,1,3,3-Tetramethyldisiloxane, 1,3-Dihydrotetramethyldisiloxane .
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active SiO-Containing Polymers
Tris(pentafluorophenyl)borane has shown effectiveness as a catalyst in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. The use of 1,1,3,3-tetramethyl-1,3-disiloxane in this process results in polymers with better controlled chemical and stereoregular structures, surpassing those obtained from traditional bis(silanol)s and bis(dimethylamino)dimethylsilane methods. This advancement indicates the compound's critical role in producing polymers with precise optical activity and thermal properties, essential for specialized applications (Zhou & Kawakami, 2005).
Novel Hydroxyester Disiloxanes Synthesis
Hydroxyester disiloxanes, including 1,3-bis(6-hydroxyhexanoylmethyl)-1,1,3,3-tetramethyl disiloxane, were synthesized to develop poly(siloxane-urethane) copolymers. The innovative synthesis of these compounds allows for the creation of materials with unique properties, contributing significantly to the development of new polymer blends with potential applications in various industries, from coatings to biomedical devices (Pusztai, Nagy, & Wagner, 2012).
Epoxy Curing System Enhancements
1,3-Bis(3-aminopropyl) tetramethyl disiloxane (DS) serves as an effective liquid epoxy curing agent. It significantly lowers the viscosity of epoxy systems, which enables higher filler loading and effectively reduces the coefficient of thermal expansion (CTE) of epoxy molding compounds (EMCs). This adjustment in the epoxy curing process is crucial for producing high-reliability semiconductor devices, demonstrating the compound's importance in advancing electronic packaging materials (Li & Xie, 2009).
Advancements in Olefin Polymerization
Disiloxane-bridged indenyl metallocene catalysts have shown unique and unexpected behavior in olefin polymerization. These catalysts, synthesized from 1,1,3,3-tetramethyl-1,3-bis(indenyl)disiloxane, polymerize ethylene only when activated by specific cocatalysts. Their application underscores the potential of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane derivatives in refining polymerization processes, leading to the production of new polymeric materials with tailored properties (Song, Shackett, Chien, & Rausch, 1995).
Eigenschaften
CAS-Nummer |
690-56-2 |
|---|---|
Produktname |
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane |
Molekularformel |
C10H20F6OSi2 |
Molekulargewicht |
326.43 g/mol |
IUPAC-Name |
trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI-Schlüssel |
HPHWGSZEZXZPHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



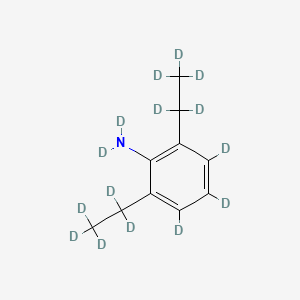
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)
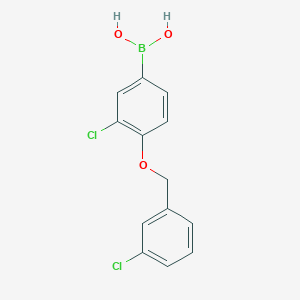
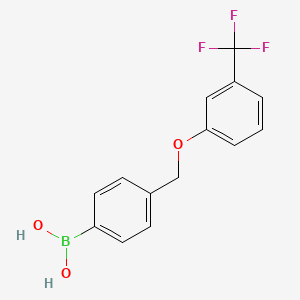

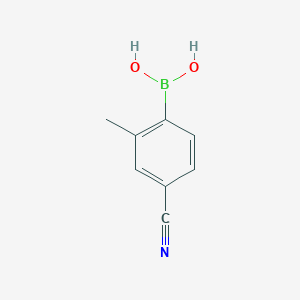
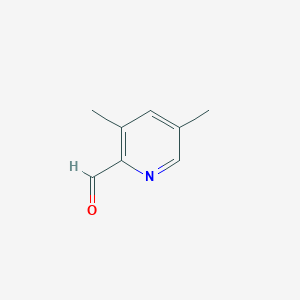
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
